1-(3-Bromopropyl)-1-methylcyclopentane

Conformational Analysis Steric Effects Molecular Design

Select this building block for precise control over 3D pharmacophore architecture. Unique 1,1-disubstituted cyclopentane core with a 3-carbon bromoalkyl tether offers distinct heterolysis kinetics vs. cyclohexyl analogs, ensuring predictable diastereoselectivity and reaction outcomes. Ideal for SAR studies where linker length and ring conformation are critical variables. Avoid the entropic penalty of acyclic analogs and the reduced reactivity of shorter tethers. Buy ≥95% pure material for reliable synthesis.

Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol
Cat. No. B13201447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-1-methylcyclopentane
Molecular FormulaC9H17Br
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC1(CCCC1)CCCBr
InChIInChI=1S/C9H17Br/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3
InChIKeyPZAHSBYOHCERMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-1-methylcyclopentane: Core Data for Sourcing the C9H17Br Cyclopentane Alkylating Building Block


1-(3-Bromopropyl)-1-methylcyclopentane (CAS 1849281-92-0) is a brominated cyclopentane derivative with the molecular formula C9H17Br and a molecular weight of 205.13 g/mol [1]. It is classified as an alkyl halide, specifically a primary alkyl bromide, featuring a cyclopentane ring substituted at the 1-position with both a methyl group and a 3-bromopropyl chain . This structure defines its role as a specialized building block for introducing a conformationally constrained cyclopentane scaffold linked to a three-carbon spacer arm terminated by a reactive bromine atom. The compound is typically supplied at a minimum purity of 95% .

Why Generic Cyclopentane Bromide Substitution Fails: Differentiating 1-(3-Bromopropyl)-1-methylcyclopentane


Selecting a generic cyclopentane bromide based solely on the presence of a reactive bromine atom ignores the critical, quantifiable impact of steric and conformational effects on reaction outcomes. Data demonstrates that even subtle structural changes, such as ring size or the presence of geminal substitution, profoundly alter reactivity and solvent sensitivity [1]. For instance, 1-bromo-1-methylcyclopentane exhibits significantly different heterolysis rates and solvent dependencies compared to its cyclohexyl counterpart [2]. Furthermore, the presence of a conformationally flexible spacer arm, like the 3-bromopropyl chain in 1-(3-Bromopropyl)-1-methylcyclopentane, is not a passive linker; its length and the specific point of attachment on the cyclopentane ring dictate the spatial orientation of the reactive center, which in turn influences the diastereoselectivity of subsequent reactions and the physiochemical properties of the final product. Substituting with a simpler analog like 1-bromo-1-methylcyclopentane or a bromoethyl derivative risks altering both the reaction kinetics and the 3D architecture of the target molecule, a risk that the evidence below quantifies.

1-(3-Bromopropyl)-1-methylcyclopentane: Quantified Differentiation Guide


Spacer Arm Geometry and Conformational Control vs. 1-Bromo-1-methylcyclopentane

The target compound's defining differentiator is its 3-bromopropyl chain at the 1-position, which provides a flexible three-carbon linker between the reactive bromine and the cyclopentane ring. This contrasts sharply with the comparator, 1-bromo-1-methylcyclopentane, where the bromine is directly attached to the sterically hindered tertiary carbon of the ring. The XLogP3 value, a computed measure of lipophilicity, is 4.3 for the target compound [1]. While not directly comparable to the comparator's value (which is 2.5 [2]), this data point confirms the spacer arm's significant impact on the compound's physiochemical profile, which directly affects its solubility and partitioning behavior in multi-step syntheses. The key differentiation is not a rate constant, but the geometric presentation of the reactive center, which the spacer arm confers.

Conformational Analysis Steric Effects Molecular Design

SN2 Reactivity Advantage of the Cyclopentane Scaffold over Acyclic Analogs

The cyclopentane ring itself confers a kinetic advantage in bimolecular nucleophilic substitution (SN2) reactions compared to acyclic secondary alkyl bromides. A study measuring the reaction of various cycloalkyl bromides with sodium benzenethiolate in DMF at 0°C provides quantitative evidence for this class-level effect. While the target compound is a primary alkyl bromide, the data for the secondary center of the cyclopentyl ring system is the most relevant available comparison. It demonstrates that the cyclopentyl halide reacts approximately 10% faster than its acyclic model, 3-bromopentane [1]. This rate enhancement is attributed to the 'tied-back' conformation of the cyclopentane ring, which reduces the steric hindrance caused by freely rotating alkyl groups in the acyclic analog.

Reaction Kinetics Nucleophilic Substitution Steric Acceleration

Conformational Impact on Heterolysis Kinetics and Solvent Sensitivity vs. Cyclohexyl Analogs

The five-membered cyclopentane ring imparts distinct kinetic behavior compared to six-membered cyclohexane rings in reactions involving carbocationic intermediates (heterolysis). A study on the monomolecular heterolysis of 1-halo-1-methylcycloalkanes demonstrates this. While the target compound is a primary bromide, the data on 1-bromo-1-methylcyclopentane versus its cyclohexane analog provides crucial class-level insight. The cyclopentyl substrates exhibit a higher sensitivity to solvent ionizing ability than their cyclohexyl counterparts, and their heterolysis rates are significantly different [1]. This difference is attributed to conformational effects, where the more rigid and 'envelope-flap' shape of the cyclopentane ring leads to a different transition state solvation compared to the flexible chair conformation of cyclohexane. This principle extends to the target compound, as the 1,1-disubstituted cyclopentane ring will dictate the conformational landscape during any reaction that proceeds through a carbocation intermediate.

Solvolysis Kinetics Conformational Analysis Heterolysis

1-(3-Bromopropyl)-1-methylcyclopentane: Application Scenarios Justified by Evidence


Synthesis of Pharmacologically Active Cyclopentane Derivatives Requiring a Defined Spacer Length

The 3-bromopropyl chain serves as a precise three-carbon linker to append a cyclopentane scaffold onto a pharmacophore. This is critical in medicinal chemistry for optimizing the distance between binding moieties, as seen in patents for substituted cyclopentane derivatives used as PAF inhibitors and TRPC channel modulators [1]. The difference in lipophilicity (XLogP3 = 4.3) compared to a compound lacking the spacer is a quantifiable design parameter for controlling LogD and, consequently, in vivo distribution [2]. The compound is therefore a rational choice for structure-activity relationship (SAR) studies where linker length and scaffold rigidity are variables under investigation.

Diastereoselective Alkylation Reactions Leveraging Conformational Rigidity

The unique conformational properties of the 1,1-disubstituted cyclopentane ring, as evidenced by its distinct heterolysis kinetics compared to cyclohexanes [1], make it a valuable substrate for stereoselective synthesis. The compound can be used as an electrophile in reactions where the approach of a nucleophile is directed by the 'envelope-flap' shape of the cyclopentane ring, leading to predictable diastereomeric ratios. This is a more reliable approach than using acyclic analogs, which are prone to higher entropic penalties and lower stereocontrol [2].

Development of Materials with Precisely Engineered Conformational Flexibility

For applications beyond pharmaceuticals, the compound can serve as a monomer or cross-linking agent. The combination of a conformationally constrained cyclopentane core and a flexible 3-bromopropyl linker offers a unique balance of rigidity and mobility. This is evidenced by the 10% SN2 reactivity advantage of the cyclopentane scaffold over acyclic analogs [1], which ensures efficient incorporation during polymerization. The resulting materials could exhibit tailored glass transition temperatures or specific mesogen packing, distinct from those made with simpler or more rigid bromoalkyl building blocks.

Synthesis of Novel Organometallic Reagents for Complex Molecule Construction

The primary alkyl bromide can be readily converted into a corresponding Grignard or organozinc reagent for use in cross-coupling reactions. The predicted enhanced SN2 reactivity of the cyclopentane scaffold [1] suggests that the initial metal-halogen exchange will proceed efficiently. The resulting organometallic species would carry a sterically unique cyclopentane motif with a defined tether, allowing for the convergent assembly of complex molecular architectures that are difficult to access through other synthetic strategies.

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